molecular formula C6H9BrN4 B1339907 2-Amino-5-bromo-3-(dimethylamino)pyrazine CAS No. 89641-34-9

2-Amino-5-bromo-3-(dimethylamino)pyrazine

Cat. No. B1339907
CAS RN: 89641-34-9
M. Wt: 217.07 g/mol
InChI Key: FBHYHUKOQSACFX-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(dimethylamino)pyrazine (2AB3DP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that has a unique structure and properties, making it an attractive candidate for a variety of research applications. 2AB3DP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Supramolecular Assembly

  • Summary of Application : A supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine (ABMP) and 2,4-dihydroxybenzoic acid (DHB) through N+–H⋯O−, N–H⋯O and O–H⋯O hydrogen bonding interactions .
  • Methods of Application : The structure of the molecular salt was determined by single-crystal X-ray crystallography. Further, the synthesized salt was elucidated by optical, Fourier transform infrared and nuclear magnetic resonance spectroscopic studies .
  • Results or Outcomes : The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .

2. Stimuli-responsive Polymersomes

  • Summary of Application : Polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) were synthesized and assembled in aqueous solutions .
  • Methods of Application : The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements. The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
  • Results or Outcomes : Negative staining transmission electron microscopy showed spherical aggregates and confirmed the diameter around 80 nm. These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

3. Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
  • Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

4. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
  • Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

properties

IUPAC Name

5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHYHUKOQSACFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557438
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-(dimethylamino)pyrazine

CAS RN

89641-34-9
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-3,5-dibromopyrazine (1.0 g) was dissolved in a solution of dimethylamine in ethanol (33% w/v; 20 ml) and the solution was heated under reflux for 18 hours. Volatile material was removed by evaporation and the residue was purified by elution with dichloromethane through a silica gel Mega Bond Elut column to give 2-amino-5-bromo-3-dimethylaminopyrazine (0.67 g); 1H NMR (d6 -DMSO): 2.75 (s, 6H), 6.1-6.2 (br s, 2H), 7.6 (s, 1H); mass spectrum (+ve CI): 217 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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